molecular formula C12H13NO5 B12515121 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline CAS No. 820986-33-2

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline

Cat. No.: B12515121
CAS No.: 820986-33-2
M. Wt: 251.23 g/mol
InChI Key: SQMFYDRWTIDGDR-VIFPVBQESA-N
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Description

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline is a complex organic compound that features a pyran ring fused with a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its high atom economy and reduced waste.

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline is unique due to its specific combination of a pyran ring and a proline derivative. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

820986-33-2

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(2S)-1-[(3-methyl-2-oxopyran-4-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H13NO5/c1-7-8(4-5-18-12(7)17)6-13-9(11(15)16)2-3-10(13)14/h4-5,9H,2-3,6H2,1H3,(H,15,16)/t9-/m0/s1

InChI Key

SQMFYDRWTIDGDR-VIFPVBQESA-N

Isomeric SMILES

CC1=C(C=COC1=O)CN2[C@@H](CCC2=O)C(=O)O

Canonical SMILES

CC1=C(C=COC1=O)CN2C(CCC2=O)C(=O)O

Origin of Product

United States

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